Differential Tumor Uptake of Radiolabeled Epofolate in FRα+ vs. FRα– Xenografts Versus Unconjugated BMS-748285
Epofolate (BMS-753493) demonstrates selective accumulation in folate receptor alpha (FRα)-overexpressing tumors relative to FRα-negative tumors, a targeting advantage not observed with its unconjugated epothilone payload BMS-748285. Following intravenous administration of [3H]BMS-753493 to mice bearing bilateral FRα+ (98M109) and FRα– (M109) tumors, radioactivity levels were 3- to 5-fold higher in FRα+ tumors compared to FRα– tumors at 48 hours post-dose [1]. In stark contrast, administration of equimolar [3H]BMS-748285 resulted in minimal differential uptake (<2.3-fold) between the two tumor types, confirming that folate conjugation is essential for achieving FRα-mediated tumor targeting [2].
| Evidence Dimension | Tumor radioactivity accumulation (fold difference between FRα+ and FRα– tumors) |
|---|---|
| Target Compound Data | 3- to 5-fold higher in FRα+ (98M109) vs FRα– (M109) tumors at 48 h post-dose |
| Comparator Or Baseline | Unconjugated epothilone analog BMS-748285: <2.3-fold difference between tumor types |
| Quantified Difference | Epofolate provides 1.3- to >2-fold greater tumor selectivity compared to unconjugated payload |
| Conditions | CD2F1 mice bearing bilateral subcutaneous 98M109 (FRα+) and M109 (FRα–) murine lung tumors; quantitative whole-body autoradiography (QWBA) after i.v. administration |
Why This Matters
This selectivity validates Epofolate as a bona fide FRα-targeted agent, essential for studies requiring tumor-specific delivery of microtubule-stabilizing agents.
- [1] Covello KL, et al. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration. Acta Pharm Sin B. 2016;6(5):460-467. (Abstract: 'generally 3~5-fold') View Source
- [2] Covello KL, et al. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration. Acta Pharm Sin B. 2016;6(5):460-467. (Section 3.2: '< 2.3-fold') View Source
